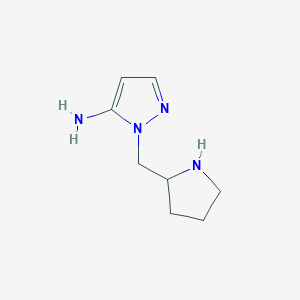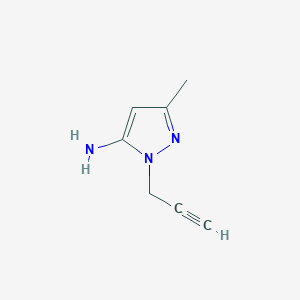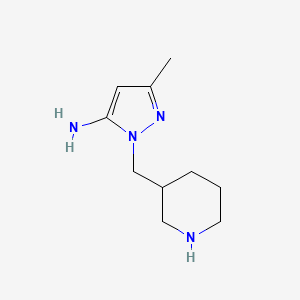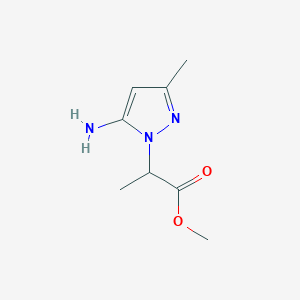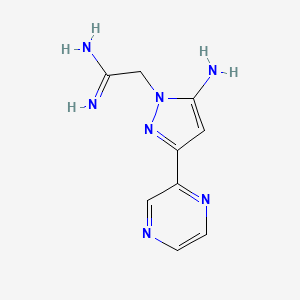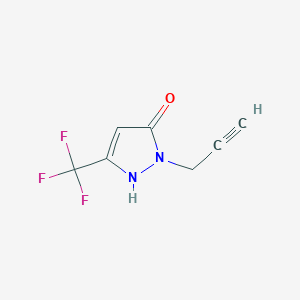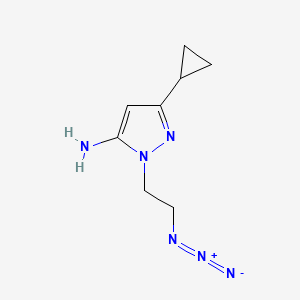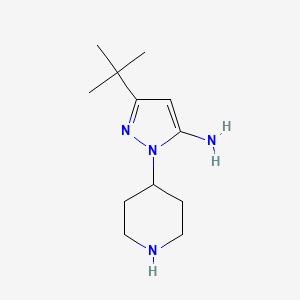
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
1-(2-Azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, also known as N-Azidoethylpyrazine (NAP), is an organic compound that has been used in a variety of scientific research applications. It is a five-membered heterocyclic compound containing an azido group and a pyrazine ring. NAP has been studied extensively due to its interesting properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of pyrazole derivatives, including compounds similar in structure to 1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, has been extensively explored for their potential antimicrobial activities. Farghaly and El-Kashef (2005) described the synthesis of pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, noting antibacterial and antifungal activities in several derivatives. This study highlights the potential of such compounds in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).
Characterization and Bioactivities
Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives, including similar structures, and characterized them through various spectroscopic methods. Their research also indicated the biological activity against breast cancer and microbes, suggesting the compound's versatility in medical research (Titi et al., 2020).
Catalytic Applications
Matiwane et al. (2020) investigated pyrazolyl compounds, including structures akin to 1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, for their catalytic activity in the copolymerization of CO2 and cyclohexene oxide. This study provides insights into the potential of such compounds in catalysis and polymer synthesis, highlighting their environmental applications (Matiwane et al., 2020).
Propiedades
IUPAC Name |
2-(2-azidoethyl)-5-pyrazin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N8/c10-9-5-7(8-6-12-1-2-13-8)15-17(9)4-3-14-16-11/h1-2,5-6H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQXHIBBNZZVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





